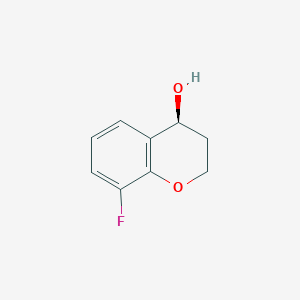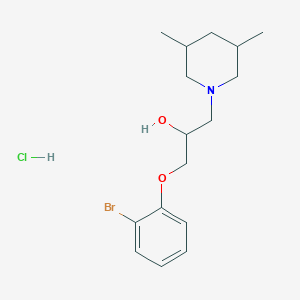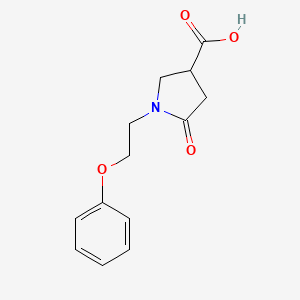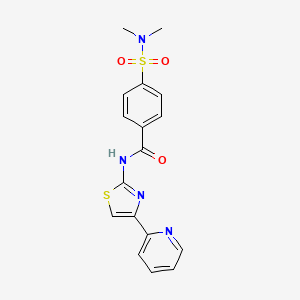
Ethyl 5-(3,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a benzamido group (a benzene ring attached to an amide group), and a thiocyanate group (composed of a sulfur, a carbon, and a nitrogen atom). The presence of dichloro indicates that two of the hydrogen atoms in the benzene ring have been replaced by chlorine atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, 3,5-dichlorobenzoic acid has an average mass of 191.012 Da , and 4-(3,5-dichlorobenzamido)benzoic acid has a density of 1.5±0.1 g/cm³ .
Scientific Research Applications
Synthesis and Biological Activities
The compound Ethyl 5-(3,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate, belonging to the class of thiophene derivatives, has been studied for its synthesis and biological activities. For instance, the synthesis of thiophene derivatives through the reaction of various chemical reagents has led to the formation of compounds with significant inhibitory activities against certain plant pathogens. These activities highlight the potential of thiophene derivatives in agricultural applications, particularly as herbicides or pesticides. The study conducted by Wang et al. (2010) illustrates the synthesis process and the preliminary bioassay results indicating excellent inhibitory activities against the root and the stalk of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a dosage of 100 mg/L Phosphorus, Sulfur, and Silicon and the Related Elements.
Anticancer Properties
Another significant area of research involves the evaluation of thiophene derivatives as potential anticancer agents. A series of thiophene and benzothiophene derivatives have been synthesized and assessed for their anti-proliferative activity against several tumor cell lines. This research demonstrates that specific thiophene derivatives exhibit notable activity against breast adenocarcinoma, non-small cell lung cancer, CNS cancer, and a normal fibroblast human cell line compared to the reference control doxorubicin. The study by Mohareb et al. (2016) identifies ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate and related compounds as the most active agents, showcasing the potential of thiophene derivatives in the development of new cancer therapies Acta Pharmaceutica.
Luminescent Properties
The application of thiophene derivatives extends to the field of materials science, particularly in the development of luminescent materials. The rapid synthesis of 2,4-disubstituted thiophene 5-carboxylates has demonstrated the creation of compounds with highly blue luminescent properties. Such materials are valuable for various technological applications, including organic light-emitting diodes (OLEDs) and other photonic devices. Teiber and Müller (2012) have contributed to this area by developing a synthesis method that yields luminescent thiophene derivatives in good to excellent yields, highlighting the versatility and potential of these compounds in advanced material applications Chemical communications.
Safety and Hazards
properties
IUPAC Name |
ethyl 5-[(3,5-dichlorobenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S2/c1-3-23-16(22)13-8(2)12(24-7-19)15(25-13)20-14(21)9-4-10(17)6-11(18)5-9/h4-6H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOTYYHONARMJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)Cl)Cl)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(4-((2-Ethyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl)phenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole](/img/structure/B2614136.png)


![3-(3-Fluorophenyl)-6-(pyridin-3-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2614144.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2614145.png)


